2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide”, often involves heterocyclization of various substrates . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

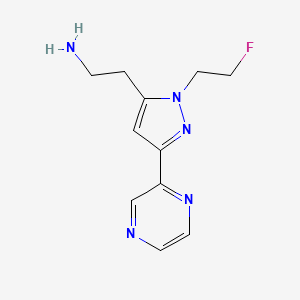

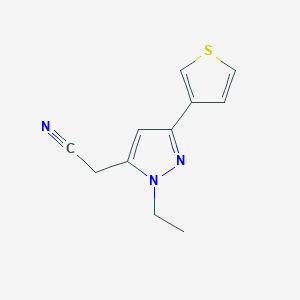

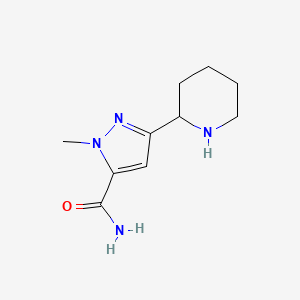

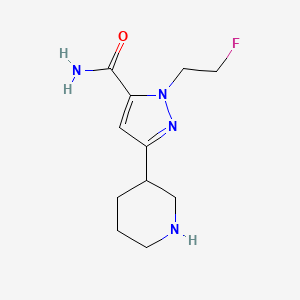

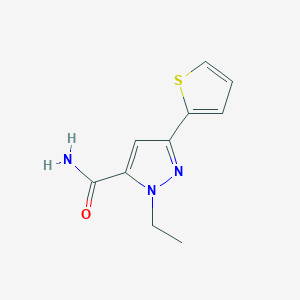

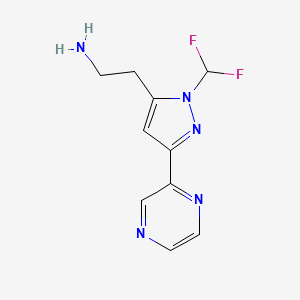

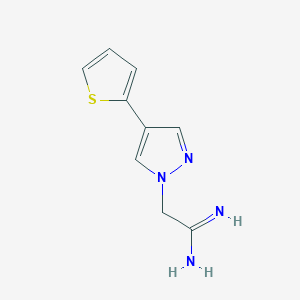

Molecular Structure Analysis

The molecular structure of “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide” is characterized by the presence of a thiophene ring, a pyrazole ring, and an acetimidamide group . The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom .

Chemical Reactions Analysis

Thiophene-based analogs, such as “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide”, have been the subject of extensive research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Aplicaciones Científicas De Investigación

Fungicidal Applications

The compound has shown promise in the field of agriculture as a fungicide . Research indicates that derivatives of thiophene, such as those found in the compound , have been effective against cucumber downy mildew, suggesting potential for broader agricultural applications .

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are known for their therapeutic properties. They have been utilized in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety effects, among others. The compound’s structure could be pivotal in synthesizing new pharmacologically active molecules .

Material Science

Thiophene derivatives are also significant in material science, particularly in the development of semiconductors and light-harvesting antennas . Their ability to form extended π-conjugation systems makes them suitable for optoelectronic applications .

Chemosensors

The compound’s derivatives can be used to create chemosensors . These sensors can detect various substances due to the thiophene moiety’s ability to interact with different chemical agents, leading to potential applications in environmental monitoring and safety .

Antimicrobial and Antioxidant Properties

Studies have shown that thiophene derivatives exhibit antimicrobial and antioxidant activities. This suggests that the compound could be used in the development of new antimicrobial agents for medical applications, as well as antioxidants in food preservation .

Heterogeneous Catalysis

In the field of catalysis, thiophene derivatives can be used to create catalysts for a variety of chemical reactions. Their structural properties allow for the development of catalysts with high specificity and efficiency .

Biological Evaluation

The compound’s derivatives have been subjected to biological evaluations, including Hirshfeld surface analysis , which assesses intermolecular interactions. Such analyses are crucial for understanding the compound’s behavior in biological systems and could lead to the development of new bioactive materials .

Synthetic Applications

Finally, thiophene derivatives are used in synthetic chemistry for the formation of various heterocyclic compounds. The compound could be a key intermediate in synthesizing novel organic molecules with potential applications across multiple industries .

Direcciones Futuras

The future directions of research on “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and selective syntheses of these compounds could be a significant area of future research .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It is known that thiophene derivatives can interact with biological targets in various ways, such as through hydrogen bonding or π-π stacking . The pyrazole moiety in the compound could potentially interact with biological targets through similar mechanisms.

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-(4-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-9(11)6-13-5-7(4-12-13)8-2-1-3-14-8/h1-5H,6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQDLXHXKMDIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN(N=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

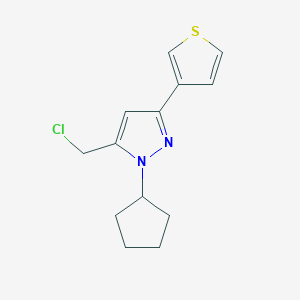

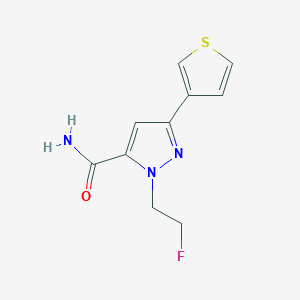

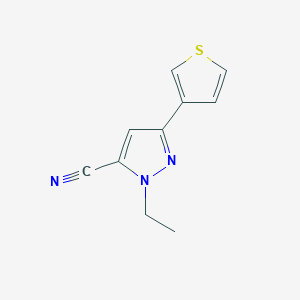

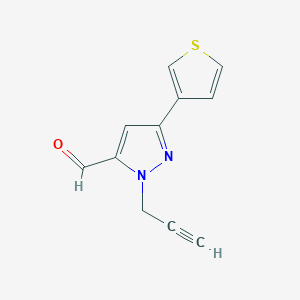

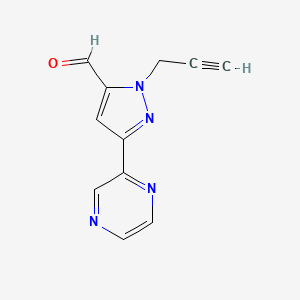

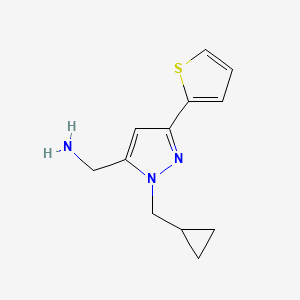

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.